molecular formula C13H13NO B1582523 m-(o-Toluidino)phenol CAS No. 6264-98-8

m-(o-Toluidino)phenol

Cat. No. B1582523
CAS RN: 6264-98-8
M. Wt: 199.25 g/mol
InChI Key: SUHWXARLXCIBFK-UHFFFAOYSA-N
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Patent
US04067903

Procedure details

250 parts of resorcinol, 300 parts of o-toluidine and 10 parts of tributyl phosphite are mixed. On heating to 120° C, a melt is formed. When the internal temperature has reached 190° C, the elimination of water commences. The internal temperature is raised to 230° C in the course of 5 hours. After this time, 41 parts of water have distilled off and the reaction has ended. Excess o-toluidine and resorcinol which may still be present are removed by applying reduced pressure, and the 3-hydroxy-2'-methyl-diphenylamine is then distilled, passing over at 185° C/3 mm Hg. 420 parts of end product of ND25 = 1.6455 are obtained, corresponding to a yield of 93% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)O.[NH2:9][C:10]1[C:11]([CH3:16])=[CH:12][CH:13]=[CH:14][CH:15]=1.P(OCCCC)(OCCCC)OCCCC>O>[CH3:16][C:11]1[C:10]([NH:9][C:1]2[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=2)=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OCCCC)(OCCCC)OCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a melt is formed
CUSTOM
Type
CUSTOM
Details
has reached 190° C
TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature is raised to 230° C in the course of 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
After this time, 41 parts of water have distilled off
CUSTOM
Type
CUSTOM
Details
Excess o-toluidine and resorcinol which may still be present are removed
DISTILLATION
Type
DISTILLATION
Details
the 3-hydroxy-2'-methyl-diphenylamine is then distilled
CUSTOM
Type
CUSTOM
Details
passing over at 185° C/3 mm Hg
CUSTOM
Type
CUSTOM
Details
420 parts of end product of ND25 = 1.6455 are obtained, corresponding to a yield of 93% of theory

Outcomes

Product
Name
Type
Smiles
CC1=CC=CC=C1NC2=CC(=CC=C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.